molecular formula C13H16N2O3S B14877406 Methyl 4-(3-benzylthioureido)-4-oxobutanoate

Methyl 4-(3-benzylthioureido)-4-oxobutanoate

Cat. No.: B14877406
M. Wt: 280.34 g/mol
InChI Key: SOUIHCXXCDSUCK-UHFFFAOYSA-N
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Description

Methyl 4-(3-benzylthioureido)-4-oxobutanoate is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group attached to a benzyl group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-benzylthioureido)-4-oxobutanoate typically involves the reaction of ethyl 4-amino-1H-spiro[cycloheptane-1,2-naphthalene]-3-carboxylate with benzylisothiocyanate. The reaction proceeds through the formation of an intermediate thiourea, which is then cyclized using potassium hydroxide (KOH) without isolation from the reaction mixture . The reaction conditions generally involve the use of ethanol as a solvent and moderate temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-benzylthioureido)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoate ester can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzyl, bromobenzyl, and sulfonylbenzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(3-benzylthioureido)-4-oxobutanoate is primarily related to its ability to interact with biological targets through its thiourea group. Thiourea derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. In particular, this compound has been shown to inhibit bacterial acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-benzylthioureido)-4-oxobutanoate is unique due to its specific structural features, such as the presence of both a thiourea group and a butanoate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Additionally, its ability to inhibit bacterial acetyl-CoA carboxylase makes it a promising candidate for the development of new antimicrobial agents.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

methyl 4-(benzylcarbamothioylamino)-4-oxobutanoate

InChI

InChI=1S/C13H16N2O3S/c1-18-12(17)8-7-11(16)15-13(19)14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,14,15,16,19)

InChI Key

SOUIHCXXCDSUCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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